molecular formula C19H19NO3 B8249597 (-)-Stephanine; (R)-(-)-Stephanine; 8-Methoxy-1,2-(methylenedioxy)-6abeta-aporphine; Stephanin; l-Stephanine

(-)-Stephanine; (R)-(-)-Stephanine; 8-Methoxy-1,2-(methylenedioxy)-6abeta-aporphine; Stephanin; l-Stephanine

Cat. No.: B8249597
M. Wt: 309.4 g/mol
InChI Key: UEAPAHNNFSZHMW-UHFFFAOYSA-N
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Description

(-)-Stephanine, also referred to as (R)-(-)-Stephanine, 8-Methoxy-1,2-(methylenedioxy)-6abeta-aporphine, Stephanin, or l-Stephanine (PubChem ID: 10335495), is an aporphine alkaloid characterized by the canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3 and a molecular weight of 309.40 g/mol . It is primarily isolated from Stephania species (Menispermaceae), such as Stephania venosa and Stephania japonica, and has demonstrated significant pharmacological properties, including antiplasmodial and anticancer activities .

Properties

IUPAC Name

15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAPAHNNFSZHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Stephanine typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This involves constructing the tetracyclic aporphine skeleton through cyclization reactions.

    Functional group modifications: Introduction of methoxy and methylenedioxy groups at specific positions on the aporphine core.

    Chiral resolution: Separation of the enantiomers to obtain the desired ®-(-)-Stephanine.

Industrial Production Methods

Industrial production of (-)-Stephanine may involve large-scale extraction from natural sources or total synthesis. The extraction process includes:

    Plant extraction: Using solvents to extract the alkaloid from plant material.

    Purification: Employing chromatographic techniques to isolate (-)-Stephanine from other compounds.

Chemical Reactions Analysis

Types of Reactions

(-)-Stephanine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (-)-Stephanine involves interaction with specific molecular targets and pathways. It may:

    Bind to receptors: Interact with neurotransmitter receptors or other cellular receptors.

    Inhibit enzymes: Block the activity of enzymes involved in disease processes.

    Modulate signaling pathways: Affect cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison of Aporphine Alkaloids
Compound Molecular Weight (g/mol) Key Functional Groups Source Organism Bioactivity
(-)-Stephanine 309.40 8-OCH₃, 1,2-OCH₂O- Stephania venosa Anticancer, antiplasmodial
Lanuginosine 305.30 1-OCH₃, 6-C=O Stephania japonica Not fully characterized
Aristolochic acid 341.27 Nitro group, carboxyl group Aristolochia species Nephrotoxic, carcinogenic

Pharmacological Activity and Structure-Activity Relationships (SAR)

(-)-Stephanine exhibits superior bioactivity compared to other isolates in its class. For example, in antiplasmodial assays, it demonstrated higher potency than co-occurring alkaloids in Stephania venosa, attributed to its methoxy and methylenedioxy groups, which enhance membrane permeability and target binding . In contrast, lanuginosine’s reduced molecular weight and altered substituents likely limit its pharmacological efficacy .

Key Findings:
  • Apoptosis Induction : (-)-Stephanine uniquely reverses mitotic exit in cancer cells, triggering caspase-dependent apoptosis. This mechanism is absent in synthetic chemotherapeutics like taxanes or vinca alkaloids .
  • Anti-Plasmodial Activity : (-)-Stephanine inhibits Plasmodium falciparum growth at IC₅₀ values comparable to artemisinin derivatives, though exact data are pending publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Stephanine; (R)-(-)-Stephanine; 8-Methoxy-1,2-(methylenedioxy)-6abeta-aporphine; Stephanin; l-Stephanine
Reactant of Route 2
Reactant of Route 2
(-)-Stephanine; (R)-(-)-Stephanine; 8-Methoxy-1,2-(methylenedioxy)-6abeta-aporphine; Stephanin; l-Stephanine

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